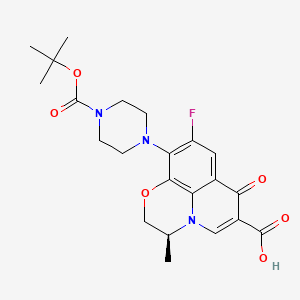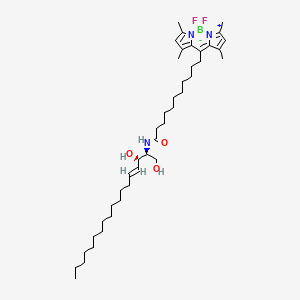
4'-Pivaloyloxy Toremifene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4’-Pivaloyloxy Toremifene is a biochemical used for proteomics research . It has a molecular formula of C31H36ClNO3 and a molecular weight of 506.08 .
Molecular Structure Analysis
The molecular structure of 4’-Pivaloyloxy Toremifene is represented by the formula C31H36ClNO3 . This indicates that it contains 31 carbon atoms, 36 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.Safety and Hazards
The safety data sheet for toremifene, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash hands and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It is also advised to wear protective gloves, clothing, eye protection, and face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of '4'-Pivaloyloxy Toremifene' can be achieved through the acylation of toremifene with pivaloyl chloride. This reaction can be carried out using a suitable solvent and a base catalyst. The resulting product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Toremifene", "Pivaloyl chloride", "Base catalyst", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve toremifene in a suitable solvent.", "Step 2: Add a base catalyst to the solution and stir.", "Step 3: Slowly add pivaloyl chloride to the solution while stirring.", "Step 4: Heat the mixture to reflux and stir for a few hours.", "Step 5: Cool the mixture and extract the product with a suitable solvent.", "Step 6: Purify the product through recrystallization or column chromatography." ] } | |
CAS-Nummer |
1798397-87-1 |
Molekularformel |
C31H36ClNO3 |
Molekulargewicht |
506.083 |
IUPAC-Name |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
InChI-Schlüssel |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
Synonyme |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


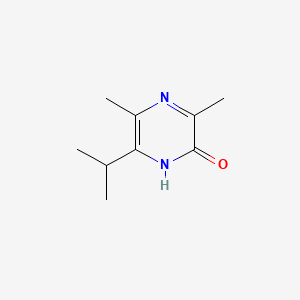
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
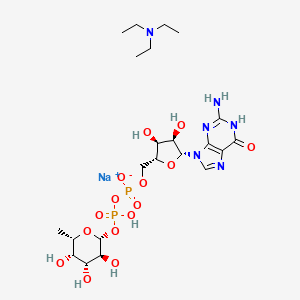
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
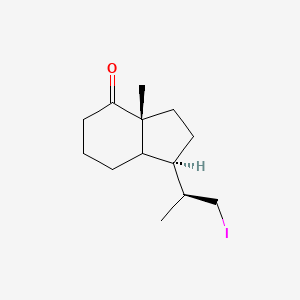


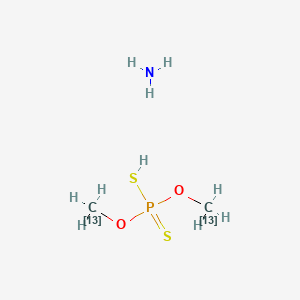

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
